molecular formula C18H22ClN3O3S B2613731 2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1327572-05-3

2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2613731
CAS No.: 1327572-05-3
M. Wt: 395.9
InChI Key: CQBZSLUJQXRWPJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a methoxyphenyl group, an acetamido group, and a tetrahydrothienopyridine core. These features suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound has several notable features in its structure. The methoxyphenyl and acetamido groups could participate in hydrogen bonding and other intermolecular interactions. The tetrahydrothienopyridine core is a heterocyclic structure that could contribute to the compound’s potential biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the acetamido group could be hydrolyzed to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acetamido group) and aromatic rings can affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

The compound, part of a broader category of heterocyclic compounds, has been explored for its potential in synthesizing various derivatives with biological activities. For example, derivatives have been synthesized for their anti-inflammatory and analgesic properties, showcasing significant activity as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, some derivatives have demonstrated antimicrobial activities, hinting at their potential use in developing new antibacterial and antifungal agents (Hossan et al., 2012).

Antimicrobial and Antifungal Properties

Research on pyridine derivatives, including thieno[2,3-c]pyridine structures, has revealed their efficacy as antimicrobial and antifungal agents. These compounds have been tested against various bacterial and fungal strains, showing good activity comparable to standard drugs. This suggests their potential application in developing new therapeutic agents targeting resistant microbial strains (Bakhite et al., 2014).

Cytotoxic Activity

In the realm of cancer research, thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some of these compounds exhibit significant antiproliferative activity, particularly against melanoma and breast cancer cell lines. This highlights their potential as leads for developing novel anticancer therapies (Hung et al., 2014).

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually, if it shows promise, conducting preclinical and clinical trials .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-21-8-7-13-14(10-21)25-18(16(13)17(19)23)20-15(22)9-11-3-5-12(24-2)6-4-11;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBZSLUJQXRWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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